2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene
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Overview
Description
2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is a compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring. The incorporation of these fluorinated groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of organometallic bases or lithium dialkylamide-type bases in the presence of carbon dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Mechanism of Action
The mechanism by which 2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to specific biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)naphthalene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene: A benzene derivative with similar functional groups but a different aromatic core.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group and a sulfone moiety, used in different chemical contexts.
Uniqueness: 2-(Trifluoromethoxy)-6-(trifluoromethyl)naphthalene is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H6F6O |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(trifluoromethoxy)-6-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-3-1-8-6-10(19-12(16,17)18)4-2-7(8)5-9/h1-6H |
InChI Key |
AMPLOZPQWQJEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1C(F)(F)F |
Origin of Product |
United States |
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